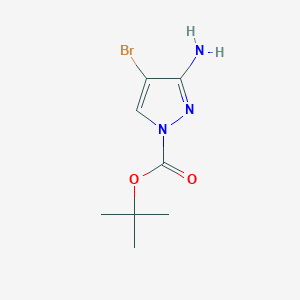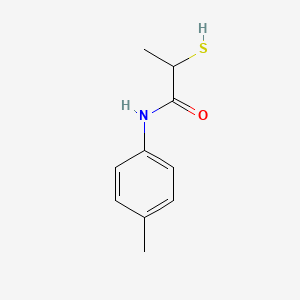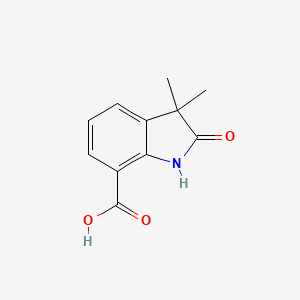
3,3-Dimethyl-2-oxoindoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-oxoindoline-7-carboxylic acid is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a 2-oxoindoline core with a carboxylic acid group at the 7th position and two methyl groups at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxoindoline-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,3-dimethyl-2-oxoindoline with a suitable carboxylating agent under controlled conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired product . Another approach involves the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in 1-propanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-oxoindoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
3,3-Dimethyl-2-oxoindoline-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethyl-2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. For instance, its anti-inflammatory properties may result from the inhibition of cyclooxygenase enzymes, while its anticancer effects could be due to the disruption of cell signaling pathways .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2-oxoindoline-3-acetic acid: Another indole derivative with biological activity.
Uniqueness
3,3-Dimethyl-2-oxoindoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 3rd position and a carboxylic acid group at the 7th position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets .
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
3,3-dimethyl-2-oxo-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-11(2)7-5-3-4-6(9(13)14)8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) |
InChIキー |
NXKNFRNELICGTJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC(=C2NC1=O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
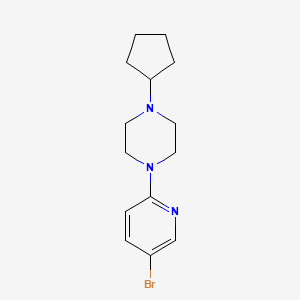


![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)


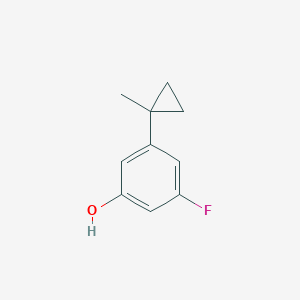
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
